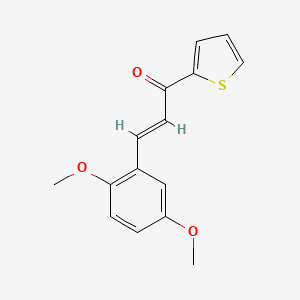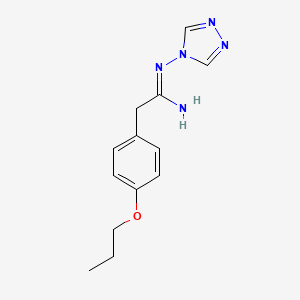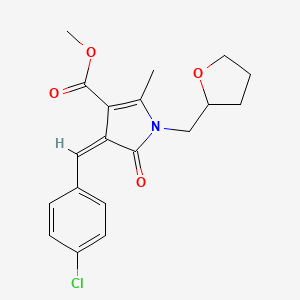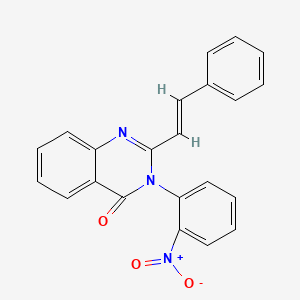
3-(2,5-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-(2,5-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine family. This compound was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive substances. 2C-T-7 gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained significance in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2C-T-7 is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It is also believed to modulate the levels of other neurotransmitters such as dopamine and norepinephrine, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2C-T-7 has been found to produce a range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to possess anti-inflammatory properties, which could be attributed to its ability to modulate the levels of cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2C-T-7 in lab experiments include its ability to produce consistent and predictable effects, which makes it a useful tool for studying the mechanisms of action of psychedelic drugs. Additionally, its therapeutic potential makes it an attractive target for drug development. However, the use of 2C-T-7 in lab experiments is limited by its potential for abuse and its legal status in many countries.
Future Directions
There are several future directions for research on 2C-T-7. One potential area of research is the development of novel antidepressant and anxiolytic drugs based on the structure of 2C-T-7. Additionally, further studies are needed to fully understand the mechanism of action of 2C-T-7 and its potential therapeutic applications. Finally, research is needed to develop safe and effective methods for the use of 2C-T-7 in clinical settings.
Scientific Research Applications
2C-T-7 has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and anti-inflammatory properties. Studies have shown that 2C-T-7 has the potential to alleviate symptoms of depression and anxiety by modulating the levels of serotonin in the brain. Additionally, it has been found to possess anti-inflammatory properties, which suggest that it could be used to treat inflammatory diseases.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898614.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethyl acetate](/img/structure/B3898622.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898627.png)
![2-[2-(2-furyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3898631.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3898663.png)
![5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3898670.png)


![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3898685.png)
![N-[(benzyloxy)carbonyl]-N-(4-bromophenyl)tryptophanamide](/img/structure/B3898693.png)
![N-(2-methoxyphenyl)-2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B3898695.png)
![methyl (3-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3898708.png)
![3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898715.png)